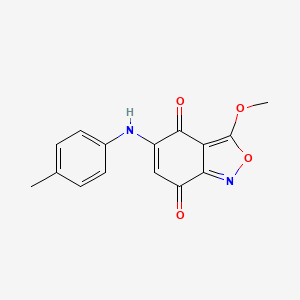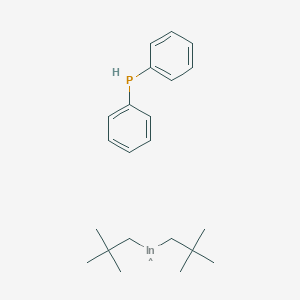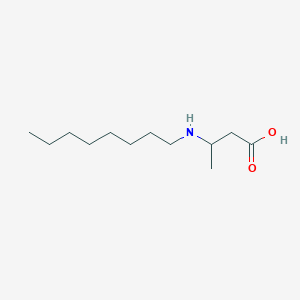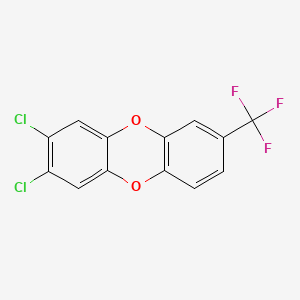![molecular formula C14H26O3Si B14338657 2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester CAS No. 104803-56-7](/img/structure/B14338657.png)
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is a chemical compound with the molecular formula C13H24O3Si. This compound is known for its unique structure, which includes a heptynoic acid backbone with a tert-butyl dimethylsilyl (TBDMS) protecting group and a methyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of 2-heptynoic acid is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an aprotic solvent like dichloromethane at room temperature.
Esterification: The protected 2-heptynoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester involves its interaction with various molecular targets and pathways. The TBDMS protecting group provides stability to the molecule, allowing it to participate in specific reactions without undergoing unwanted side reactions. The ester group can be hydrolyzed under acidic or basic conditions, releasing the active heptynoic acid moiety, which can then interact with biological targets or undergo further chemical transformations.
相似化合物的比较
Similar Compounds
2-Heptynoic acid: The parent compound without the TBDMS protecting group and methyl ester.
7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]heptanoic acid: A similar compound with a heptanoic acid backbone instead of heptynoic acid.
Methyl 2-heptynoate: A compound with a similar ester functional group but lacking the TBDMS protecting group.
Uniqueness
2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
CAS 编号 |
104803-56-7 |
|---|---|
分子式 |
C14H26O3Si |
分子量 |
270.44 g/mol |
IUPAC 名称 |
methyl 7-[tert-butyl(dimethyl)silyl]oxyhept-2-ynoate |
InChI |
InChI=1S/C14H26O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-8,10,12H2,1-6H3 |
InChI 键 |
JOUTXHYDQRBAKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCCC#CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


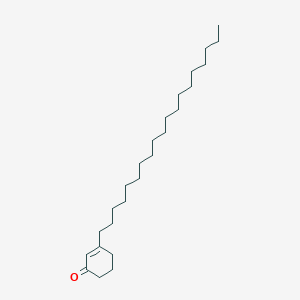
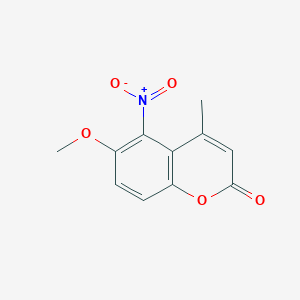
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
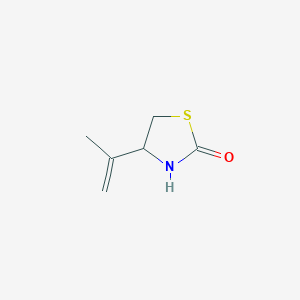
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

